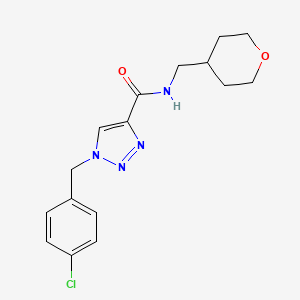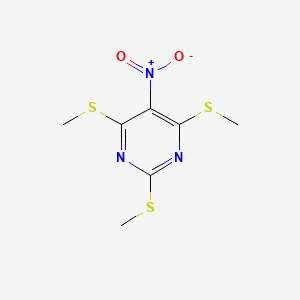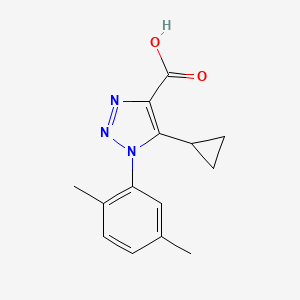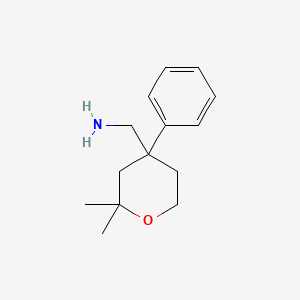![molecular formula C26H26N2O2 B6011496 N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6011496.png)
N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NVP-BEZ235 and is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
Wissenschaftliche Forschungsanwendungen
NVP-BEZ235 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, NVP-BEZ235 has been shown to inhibit the growth of cancer cells by blocking the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR pathways, which are commonly deregulated in cancer. In neurodegenerative diseases, NVP-BEZ235 has been shown to improve neuronal survival and reduce neuroinflammation. In metabolic disorders, NVP-BEZ235 has been shown to improve glucose metabolism and reduce insulin resistance.
Wirkmechanismus
NVP-BEZ235 is a dual inhibitor of the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR pathways. The N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide pathway is involved in cell growth and survival, while the mTOR pathway is involved in protein synthesis and cell proliferation. NVP-BEZ235 inhibits both pathways by binding to the ATP-binding site of the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR enzymes, thereby preventing their activation. This leads to a reduction in cell growth and proliferation, making NVP-BEZ235 a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
NVP-BEZ235 has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, NVP-BEZ235 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In neurodegenerative diseases, NVP-BEZ235 has been shown to reduce oxidative stress and neuroinflammation, leading to improved neuronal survival. In metabolic disorders, NVP-BEZ235 has been shown to improve glucose metabolism and reduce insulin resistance, leading to improved glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
NVP-BEZ235 has several advantages for lab experiments, including its high potency and selectivity for the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR pathways, its well-characterized mechanism of action, and its availability in high purity and yield. However, there are also some limitations to using NVP-BEZ235 in lab experiments, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its high cost.
Zukünftige Richtungen
There are several future directions for the study of NVP-BEZ235. One direction is to investigate its potential applications in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Another direction is to optimize its dosing and administration for maximal efficacy and minimal toxicity. Additionally, the development of new analogs and derivatives of NVP-BEZ235 may lead to improved potency, selectivity, and pharmacokinetic properties, making it a more attractive therapeutic agent for various diseases.
Synthesemethoden
The synthesis of NVP-BEZ235 involves a series of chemical reactions starting from 1-naphthoic acid. The intermediate products are formed by reacting 1-naphthoic acid with various reagents such as thionyl chloride, piperidine, and vinylbenzoyl chloride. The final product, NVP-BEZ235, is obtained by reacting the intermediate products with N-methylpiperazine. The synthesis of NVP-BEZ235 has been optimized for high yield and purity, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
N-[[1-(4-ethenylbenzoyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-2-19-12-14-22(15-13-19)26(30)28-16-6-7-20(18-28)17-27-25(29)24-11-5-9-21-8-3-4-10-23(21)24/h2-5,8-15,20H,1,6-7,16-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFSBPLNTYLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6011416.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6011417.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6011423.png)
![1-(3-methoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011429.png)
![N-[3-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B6011437.png)


![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6011463.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B6011474.png)

![1-(3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6011492.png)
![N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6011515.png)
